molecular formula C6H12N4 B13257595 ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine

ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine

Cat. No.: B13257595
M. Wt: 140.19 g/mol
InChI Key: XZLTTZFKHFSKOV-UHFFFAOYSA-N
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Description

Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Copper(I)-catalyzed cycloaddition of the azide and alkyne to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include copper(I) salts, such as copper(I) bromide, and ligands that stabilize the copper(I) species.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

    1H-1,2,3-Triazole: The parent compound of the triazole family.

    1,2,3-Triazole-4-carboxylic acid: A derivative with a carboxylic acid functional group.

    1,2,3-Triazole-5-thiol: A derivative with a thiol functional group.

Uniqueness: Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is unique due to its ethylamine side chain, which imparts specific chemical and biological properties. This side chain can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N-ethyl-2-(triazol-1-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-7-3-5-10-6-4-8-9-10/h4,6-7H,2-3,5H2,1H3

InChI Key

XZLTTZFKHFSKOV-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C=CN=N1

Origin of Product

United States

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